molecular formula C11H23ClN2O4 B11844547 (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride

Cat. No.: B11844547
M. Wt: 282.76 g/mol
InChI Key: AFFYUUQZLRMAKG-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis and other organic synthesis processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for the deprotection of the Boc group.

    Di-tert-butyl dicarbonate (Boc2O): Used for the protection of the amino group.

Major Products Formed

The major product formed from the deprotection of this compound is the free amine, which can be further utilized in peptide synthesis and other organic reactions .

Scientific Research Applications

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, facilitating the synthesis of peptides and other compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-Methyl 5-amino-2-((tert-butoxycarbonyl)amino)pentanoate hydrochloride is unique due to its specific structure, which includes a methyl ester group. This feature can influence its reactivity and solubility, making it suitable for particular synthetic applications where other Boc-protected amino acids might not be as effective .

Properties

Molecular Formula

C11H23ClN2O4

Molecular Weight

282.76 g/mol

IUPAC Name

methyl (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate;hydrochloride

InChI

InChI=1S/C11H22N2O4.ClH/c1-11(2,3)17-10(15)13-8(6-5-7-12)9(14)16-4;/h8H,5-7,12H2,1-4H3,(H,13,15);1H/t8-;/m0./s1

InChI Key

AFFYUUQZLRMAKG-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN)C(=O)OC.Cl

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN)C(=O)OC.Cl

Origin of Product

United States

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